Pellotine

Description

Historical Trajectory of Pellotine Discovery and Scientific Inquiry

The history of this compound research is marked by early pioneering efforts in natural product chemistry and a gradual refinement of its role within the complex alkaloid profile of Lophophora.

The initial chapter of this compound's discovery was authored by the German chemist Arthur Heffter in the 1890s. magicactus.com Heffter received poorly documented peyote specimens for analysis and, based on their alkaloid content, correctly deduced that he was working with two distinct plant groups. magicactus.com However, lacking proper botanical and collection data, he concluded they were two chemical variants of the same species. magicactus.com It is now understood that Heffter's samples likely consisted of both Lophophora williamsii and Lophophora diffusa, the latter of which is particularly rich in this compound. magicactus.comsacredcacti.com Heffter successfully isolated several alkaloids, including this compound, though it was initially named "peyotline". sacredcacti.comheffter.org

Decades later, the work of Ernst Späth was instrumental in elucidating the precise chemical structures of the peyote alkaloids, including this compound. magicactus.com His research in the early 20th century provided the foundational structural knowledge that later pharmacological and biosynthetic studies would build upon. Mescaline was first synthesized by Späth in 1919. magicactus.com

Initially, the scientific focus on Lophophora alkaloids was broad, but this compound quickly garnered specific interest for its sedative and hypnotic properties, a stark contrast to the potent psychoactive effects of mescaline. nih.govmdpi.com Reports from the late 19th and early 20th centuries highlighted its potential as a sleep aid, leading to it being briefly marketed for this purpose by the pharmaceutical company Boehringer und Sohn. nih.govmdpi.comacs.org However, the emergence of cheaper synthetic barbiturates and the high cost of extracting this compound from the slow-growing cacti made it economically non-viable, causing its clinical use to be discontinued. mdpi.comnih.gov

Research focus later shifted towards understanding the biochemical origins of these compounds. The biosynthetic pathways for the primary Lophophora alkaloids were largely outlined by the end of the 1960s, clarifying how the plants produce compounds like this compound and mescaline from amino acid precursors such as tyrosine. nih.govnih.gov Over 40 different alkaloids have been isolated from the Lophophora genus to date. nih.govresearchgate.net

Chemotaxonomic Significance and Distribution in Lophophora Species

The alkaloid content, particularly the concentration of this compound, is a critical factor in the chemical taxonomy (chemotaxonomy) of the Lophophora genus, allowing for clear differentiation between its main species. sacredcacti.comnih.govnih.gov

The most significant chemotaxonomic divide within the genus is illustrated by the alkaloid profiles of Lophophora diffusa and Lophophora williamsii. magicactus.comblogspot.com

Lophophora diffusa is characterized by its high concentration of this compound, which can constitute between 65% and 88% of its total alkaloid content. magicactus.comreddit.com Conversely, this species contains little to no mescaline. researchgate.netresearchgate.net

Lophophora williamsii , the true peyote, contains a more varied mixture of alkaloids. While mescaline is often the most prominent psychoactive component, comprising about 30% of the total alkaloids, this compound is the second most abundant, accounting for approximately 17% to 20%. sacredcacti.comreddit.comtroutsnotes.com

This stark difference in the principal alkaloid makes this compound a key chemical marker for identifying L. diffusa and distinguishing it from mescaline-containing L. williamsii. blogspot.com

A comparative analysis shows the following distribution for major alkaloids in L. williamsii:

Mescaline: ~30% of total alkaloid content. sacredcacti.com

This compound: ~17% of total alkaloid content. sacredcacti.comtroutsnotes.com

Anhalonidine (B98746): ~14% of total alkaloid content. sacredcacti.com

Anhalamine: ~8% of total alkaloid content. sacredcacti.com

Other tetrahydroisoquinoline alkaloids present in smaller quantities include anhalonine (B12298444) and lophophorine. sacredcacti.comnih.gov Lophophora diffusa is dominated by this compound, with anhalonidine being another significant component. reddit.com

Interactive Data Table: Major Alkaloids in Lophophora Species

| Alkaloid | Chemical Class | Predominance in L. williamsii (% of total) | Predominance in L. diffusa (% of total) |

| This compound | Tetrahydroisoquinoline | ~17-20% sacredcacti.comreddit.comtroutsnotes.com | ~65-88% magicactus.comreddit.com |

| Mescaline | Phenethylamine (B48288) | ~30% sacredcacti.com | Trace to none researchgate.netresearchgate.net |

| Anhalonidine | Tetrahydroisoquinoline | ~14-15% sacredcacti.comreddit.com | ~5-7.6% reddit.comscribd.com |

| Anhalamine | Tetrahydroisoquinoline | ~8% sacredcacti.com | ~1-10% scribd.com |

| Lophophorine | Tetrahydroisoquinoline | Trace sacredcacti.com | Trace scribd.com |

| Anhalonine | Tetrahydroisoquinoline | Trace sacredcacti.com | Trace scribd.com |

Contemporary Relevance and Future Directions in this compound Research

After decades of limited investigation, scientific interest in this compound has been renewed. Modern research aims to re-evaluate its pharmacological properties using advanced techniques and explore its potential therapeutic applications.

Recent studies have revisited the hypnotic effects of this compound that were reported a century ago. A 2023 study confirmed that this compound decreases locomotion, inhibits REM sleep, and promotes sleep fragmentation in mice, supporting its historical use as a sedative. researchgate.netnih.gov This research suggests that this compound itself, rather than a metabolite, is the active agent responsible for these effects. nih.govregionh.dk

Pharmacological investigations have revealed that this compound interacts with the serotonergic system. It has been identified as a partial agonist at the serotonin (B10506) 5-HT₆ receptor and an inverse agonist at the 5-HT₇ receptor. nih.govregionh.dkrti.org These interactions are believed to mediate its hypnotic effects. regionh.dkwikipedia.org Furthermore, metabolic studies have shown that this compound is remarkably stable, especially in human liver microsomes where virtually no metabolism was observed after four hours, indicating the compound is not rapidly broken down in the body. acs.orgnih.govnih.gov

Future research is likely to focus on several key areas. There is a clear potential to develop this compound as a short-acting, non-reinforcing hypnotic agent, which could offer an alternative to existing sleep medications that often have significant side effects like dependency and daytime fatigue. nih.gov The elucidation of the genes involved in its biosynthesis could also pave the way for sustainable production through synthetic biology, overcoming the limitations of extraction from the slow-growing cactus. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

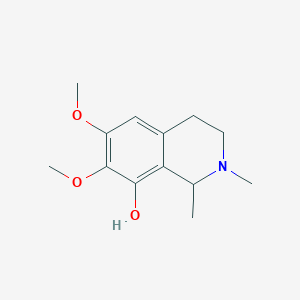

6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |

InChI |

InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3 |

InChI Key |

NKHMWHLJHODBEP-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |

Canonical SMILES |

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |

Synonyms |

pellotine |

Origin of Product |

United States |

Biosynthesis of Pellotine

Elucidation of Precursor Pathways and Intermediates

The initial steps in pellotine biosynthesis involve the conversion of L-tyrosine into key phenethylamine (B48288) intermediates, which serve as the backbone for the tetrahydroisoquinoline structure.

The biosynthetic journey to this compound begins with the aromatic amino acid L-tyrosine. nih.gov This primary metabolite is first hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netyeastgenome.org This reaction is a critical entry point for the synthesis of a wide range of catecholamine-derived compounds in plants and animals. yeastgenome.org

Following its formation, L-DOPA undergoes decarboxylation to yield the neurotransmitter dopamine (B1211576) (3,4-dihydroxyphenethylamine). nih.govresearchgate.net Dopamine is a central and crucial intermediate, serving as the direct precursor to the phenethylamine portion of the this compound molecule. researchgate.netnih.gov The pathway from tyrosine to dopamine is a well-established route for the biosynthesis of numerous alkaloids. nih.gov

Starting from dopamine, a series of modification reactions—specifically hydroxylation and O-methylation—must occur to produce the specific phenethylamine precursor required for this compound. While the exact sequence is not definitively established for this compound, it is understood to be derived from intermediates common to the mescaline pathway. researchgate.netsebiology.org One such key intermediate is 3-methoxytyramine (4-hydroxy-3-methoxyphenethylamine), which is formed by the O-methylation of dopamine. sebiology.org

The core structure of tetrahydroisoquinolines like this compound is formed through a critical cyclization event known as the Pictet-Spengler reaction. acs.orgnih.gov In this reaction, a β-phenylethylamine condenses with an aldehyde or a keto acid. For this compound, the phenethylamine precursor, derived from dopamine through subsequent hydroxylations and methylations, condenses with an acetaldehyde equivalent. nih.gov This enzymatic cyclization establishes the chiral center at the C-1 position and forms the characteristic tetrahydroisoquinoline ring system of this compound.

Enzymatic Mechanisms in this compound Formation

The conversion of precursors into the final this compound molecule is catalyzed by several classes of enzymes. Research into the transcriptome of Lophophora williamsii has identified candidate genes for these enzymes. nih.govresearchgate.net

Several key enzyme families are essential for the this compound biosynthetic pathway:

Hydroxylases : These enzymes add hydroxyl (-OH) groups to the aromatic ring. The initial conversion of L-tyrosine to L-DOPA is catalyzed by a tyrosine hydroxylase, with recent research identifying a cytochrome P450 enzyme that performs this 3-hydroxylation in peyote. researchgate.netnih.gov Additional hydroxylases are required to create the specific oxygenation pattern on the precursor molecule's aromatic ring. researchgate.net

Aromatic L-Amino Acid Decarboxylase (AADC) : This enzyme, also referred to as tyrosine/DOPA decarboxylase (TYDC), removes the carboxyl group from L-DOPA to form dopamine. nih.govresearchgate.net Genes for TYDC have been identified and characterized in L. williamsii. nih.gov

O-Methyltransferases (OMTs) : These enzymes are responsible for transferring a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the aromatic ring, forming the methoxy (B1213986) ethers characteristic of this compound. nih.gov Transcriptomic analyses have revealed several substrate-specific and regiospecific OMTs in peyote. researchgate.netresearchgate.netnih.gov

N-Methyltransferases (NMTs) : The final steps of this compound biosynthesis include the methylation of the nitrogen atom within the tetrahydroisoquinoline ring. An N-methyltransferase with broad substrate specificity has been identified in peyote, and it is believed to be responsible for this N-methylation, which is a key step in the formation of many tetrahydroisoquinoline alkaloids. researchgate.netsebiology.orgnih.gov

This compound possesses a stereocenter at the C-1 position of the tetrahydroisoquinoline ring. The stereochemical outcome of the Pictet-Spengler reaction is crucial in determining the final configuration of the molecule. In biological systems, such reactions are typically under strict enzymatic control, leading to the formation of a single enantiomer. acs.orgnih.gov Enzymes like norcoclaurine synthase, which catalyze similar cyclizations in the biosynthesis of other benzylisoquinoline alkaloids, create a chiral active site that directs the condensation to occur with a specific facial selectivity. nih.gov

While the specific enzyme catalyzing the Pictet-Spengler reaction for this compound has not yet been isolated and characterized, it is hypothesized to function similarly by controlling the conformation of the substrates to yield a stereochemically defined product. nih.gov The study of stereochemical control in the biosynthesis of other alkaloids demonstrates the precision with which enzymes can manage complex three-dimensional structures. researchgate.net

Genetic Basis and Regulation of this compound Biosynthetic Pathway

Advances in genomics and transcriptomics have provided initial insights into the genetic foundation of this compound biosynthesis. By sequencing the transcriptome of Lophophora williamsii, researchers have successfully identified candidate genes encoding the key enzymes of the pathway, including tyrosine/DOPA decarboxylases, hydroxylases, O-methyltransferases, and N-methyltransferases. cdnsciencepub.comnih.govresearchgate.net

Studies have shown that the transcripts for some of these biosynthetic genes are expressed at higher levels in the aerial parts of the cactus (the buttons) compared to the roots, which correlates with the localization of alkaloid accumulation. nih.gov This differential gene expression suggests a tissue-specific regulation of the biosynthetic pathway. However, the specific molecular mechanisms that regulate the expression of these genes, such as the roles of specific transcription factors or signaling pathways, remain an area for future investigation. The discovery of these genes is the first step toward a complete elucidation of the regulatory network governing this compound production in these species.

Transcriptomic Studies for Gene Identification

Transcriptomic analysis of Lophophora williamsii, a known producer of this compound, has provided valuable insights into the potential genes involved in its biosynthetic pathway. Although these studies have primarily focused on the biosynthesis of mescaline, another prominent alkaloid in the plant, they have identified a vast number of unigenes that encode for enzymes crucial to alkaloid production in general.

A recent full-length transcriptome analysis of L. williamsii using PacBio Iso-Seq generated 70,945 unigenes. nih.gov Within this dataset, several genes encoding enzymes relevant to the biosynthesis of tetrahydroisoquinoline alkaloids were identified. nih.gov These findings are significant as they lay the genetic groundwork for understanding how this compound and other alkaloids are synthesized in L. williamsii. The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of the transcriptome revealed pathways for phenylpropanoid and isoquinoline (B145761) biosynthesis, both of which are central to the formation of alkaloids like this compound. nih.gov

Table 1: Putative Enzyme-Encoding Genes Identified in Lophophora williamsii Transcriptome Potentially Involved in this compound Biosynthesis

| Enzyme Class | Number of Identified Genes | Potential Role in this compound Biosynthesis |

| Tyrosine/DOPA Decarboxylase | 7 | Production of dopamine, a potential precursor |

| O-methyltransferases (OMTs) | 215 | Methylation of hydroxyl groups on the aromatic ring |

| Hydroxylases | 129 | Introduction of hydroxyl groups to the precursor molecule |

This data is derived from transcriptomic studies focused on mescaline biosynthesis in L. williamsii, but these enzyme classes are also crucial for the biosynthesis of other tetrahydroisoquinoline alkaloids like this compound. nih.govnih.gov

Environmental and Developmental Regulation of Alkaloid Production

The production and accumulation of alkaloids in plants are complex processes influenced by both environmental and developmental factors. nih.gov While specific studies on the regulation of this compound production are limited, general principles of alkaloid biosynthesis in cacti and other medicinal plants can provide some understanding.

Environmental stressors are known to trigger defense responses in plants, which can lead to an increase in the production of secondary metabolites, including alkaloids. reddit.com Factors such as light, temperature, water availability (drought), and soil nutrient composition can significantly impact alkaloid content. researchgate.net For instance, light is a critical regulator of vindoline biosynthesis in Catharanthus roseus, with exposure to light leading to an increase in the accumulation of this terpenoid indole alkaloid. nih.gov Similarly, drought and salt stress have been shown to increase the accumulation of TIAs in C. roseus. nih.gov In the context of cacti, some cultivation practices aim to induce stress to potentially enhance alkaloid production. reddit.com

The developmental stage of the plant also plays a crucial role in alkaloid accumulation. nih.gov Studies on other alkaloid-producing plants, such as Papaver somniferum (opium poppy), have shown that the concentration and profile of alkaloids vary significantly between different plant parts and at different growth stages. researchgate.netmdpi.com For example, in opium poppy, morphine is the primary alkaloid present in the early cotyledon stage, with other alkaloids like thebaine appearing in the roots at the two-leaf stage. researchgate.net Reproductive organs, particularly the capsules, generally accumulate the highest concentrations of alkaloids. researchgate.netmdpi.com It is plausible that a similar developmental regulation of this compound biosynthesis and accumulation exists in Lophophora species.

Biotechnological Approaches for this compound Production

The slow growth of Lophophora cacti presents a challenge for the sustainable production of this compound. proquest.com This has led to the exploration of biotechnological methods, including metabolic engineering in heterologous systems and plant cell and tissue culture, as alternative production platforms.

Metabolic Engineering Strategies in Heterologous Systems

Metabolic engineering offers a promising avenue for the production of complex plant-derived molecules in microbial hosts such as yeast (Saccharomyces cerevisiae). While this compound itself has not been the direct target of such efforts, significant progress has been made in engineering yeast to produce other tetrahydroisoquinoline alkaloids.

Researchers have successfully engineered yeast to produce (S)-reticuline, a key intermediate in the biosynthesis of a large family of benzylisoquinoline alkaloids (BIAs). nih.gov By introducing and optimizing a series of genes from plants and other organisms, a high-titer yeast strain capable of producing up to 4.6 g/L of (S)-reticuline has been developed. nih.gov This engineered yeast platform has also been shown to produce various other substituted THIQs derived from amino acid catabolism. nih.gov These advancements provide a proof-of-concept and a foundational platform that could potentially be adapted for the production of simpler THIQs like this compound by introducing the specific biosynthetic genes once they are fully identified.

Table 2: Examples of Engineered Yeast for Tetrahydroisoquinoline Alkaloid Production

| Target Compound | Host Organism | Key Engineering Strategies | Reported Titer |

| (S)-Reticuline | Saccharomyces cerevisiae | Introduction of genes for the BIA pathway, optimization of enzyme expression and activity. | 4.6 g/L |

| Various substituted THIQs | Saccharomyces cerevisiae | Repurposing of the Ehrlich pathway in an (S)-reticuline producing strain. | Not specified |

This table highlights the potential of yeast as a production platform for THIQs, which could be extended to this compound. nih.gov

Plant Cell and Tissue Culture for this compound Accumulation

Plant cell and tissue culture (PTC) represents another viable strategy for the production of secondary metabolites from slow-growing plants like Lophophora williamsii. proquest.com This technique allows for the cultivation of plant cells in a controlled environment, independent of geographical and climatic constraints.

Successful propagation of callus tissues from the stem of L. williamsii has been achieved on a modified Murashige and Skoog medium. proquest.com Importantly, the alkaloid production was maintained through several subcultures, with an alkaloid distribution pattern similar to that of the parent plant, although the relative concentrations of the alkaloids differed. proquest.com Growth and the accumulation of alkaloids in these cultures were found to be influenced by several factors, including:

Growth regulators: The type and concentration of plant hormones in the culture medium.

Light quality and quantity: The spectrum and intensity of light exposure.

Culture conditions: Factors such as "conditioned" medium additions and cell population density in liquid suspension cultures.

Precursor feeding: The addition of biosynthetic precursors to the culture medium. proquest.com

These findings demonstrate the potential of PTC for producing this compound and other alkaloids from Lophophora. Further optimization of culture conditions and precursor feeding could lead to enhanced yields of these valuable compounds. proquest.com

Chemical Synthesis of Pellotine and Its Analogues

Retrosynthetic Strategies Towards the Pellotine Core

Retrosynthetic analysis of the this compound core often involves disconnecting bonds that can be formed through known and reliable chemical reactions, leading back to simpler, readily available starting materials.

Key Disconnections and Strategic Functionalizations

A key disconnection in the synthesis of tetrahydroisoquinolines like this compound is often the C-N bond in the heterocyclic ring. This can lead to precursors such as phenethylamines or imines. Another strategic disconnection could involve the bond between the aromatic ring and the benzylic carbon (C1), suggesting a cyclization reaction to form the tetrahydroisoquinoline core. Functionalization strategies involve introducing the methoxy (B1213986) groups at positions 6 and 7, the hydroxyl group at position 8, and the methyl groups at positions 1 and 2 at appropriate stages of the synthesis.

Chirality Management and Asymmetric Synthesis Design

This compound possesses a chiral center at the C1 position. acs.org Early syntheses often produced racemic mixtures. acs.orgnih.gov Managing chirality to synthesize enantiomerically pure this compound requires asymmetric synthesis design. This can involve using chiral starting materials, chiral reagents, chiral catalysts, or employing techniques like chiral resolution at a suitable intermediate stage. The rapid racemization of this compound in acidic and basic media presents a challenge for maintaining enantiomeric purity throughout a synthesis. acs.orgnih.gov

Total Synthesis Methodologies for this compound

The total synthesis of this compound has been achieved through various routes, evolving from pioneering methods to more modern, controlled approaches.

Pioneering Synthetic Routes and Improvements (e.g., Späth, Takido)

Early syntheses of this compound were reported by chemists such as Ernst Späth and his colleagues. researchgate.netresearchgate.net These pioneering methods often involved the formation of the tetrahydroisoquinoline ring system through reactions like the Pomeranz-Fritsch reaction or related cyclizations. researchgate.net Takido et al. later reported improved procedures, often building upon the earlier work of Späth and Becke. acs.orgresearchgate.netnih.govresearchgate.net A modified two-step Bobbitt reaction has been utilized, starting from a commercially available ketone, followed by reductive amination and acidic ring closure. acs.orgnih.gov

Modern Enantioselective and Diastereoselective Approaches

While early syntheses yielded racemic this compound, modern synthetic efforts aim for enantioselective and diastereoselective control to obtain specific stereoisomers. Although the provided search results primarily detail a synthesis yielding racemic this compound, the existence of a chiral center implies that asymmetric approaches are relevant for obtaining enantiopure material. acs.orgnih.gov The observation of different diastereoisomers of this compound metabolites in vivo further highlights the significance of stereochemistry. acs.org

Optimization of Synthetic Efficiency and Scalability

Optimization of this compound synthesis focuses on improving yields, reducing reaction times, simplifying procedures, and enabling synthesis on a larger scale. acs.orgnih.govmdpi.com Modifications to established procedures, such as changing reducing agents, have been shown to significantly shorten reaction times and facilitate gram-scale synthesis. acs.orgnih.gov For example, replacing a palladium-catalyzed reduction with a reduction using triethyl silane (B1218182) in the presence of TFA reduced reaction times from several days to less than 24 hours. acs.orgnih.gov The synthesis of key intermediates on a multi-gram scale has also been reported. acs.orgnih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues often involves strategies centered around the construction and modification of the tetrahydroisoquinoline scaffold. The biosynthesis of phenolic tetrahydroisoquinoline alkaloids in peyote, including this compound, is suggested to proceed from dopamine (B1211576) through a pathway involving O-methylation and cyclizations. umich.edu

Design Principles for Structural Diversification

Design principles for the structural diversification of this compound analogues are often guided by the desire to explore the structure-activity relationships of this class of compounds, particularly concerning their interactions with biological targets such as serotonin (B10506) receptors. nih.gov Studies evaluating close analogues of this compound, both naturally occurring and synthetic, have revealed insights into the preferred substitution patterns for activity. For instance, an 8-hydroxy-6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core has been shown to be preferred over 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogues for inverse agonism at the 5-HT7 receptor. nih.gov N-methylation, as present in this compound, has also been shown to improve the potency of evaluated analogues in this context. nih.gov These findings suggest that targeted modifications to the oxygenation pattern and nitrogen substitution are key design principles for generating analogues with altered or improved biological activities.

Development of New Synthetic Methods for this compound Scaffold Modification

Synthetic routes to this compound and its analogues have evolved over time. An improved procedure for the synthesis of this compound, based on earlier work by Späth and Becke and later modified by Takido et al., commences with a modified two-step Bobbitt reaction from a commercially available ketone. acs.orgnih.govresearchgate.net This involves a reductive amination followed by a ring closure under acidic conditions to yield a benzylic alcohol, which is then subjected to N-methylation. acs.orgnih.gov The subsequent reduction of the benzylic alcohol moiety, initially reported as palladium-catalyzed and requiring several days, was optimized using triethyl silane in the presence of trifluoroacetic acid (TFA), significantly reducing the reaction time to less than 24 hours and facilitating gram-scale synthesis. acs.orgnih.gov

Earlier synthetic approaches for simple 1,2,3,4-tetrahydroisoquinolines typically involved the Pictet-Spengler reaction from corresponding phenethylamines, particularly when a hydroxyl group was present. researchgate.net While general methods for the synthesis of tetrahydroisoquinolines from phenethylamines exist, specific routes for modifying the this compound scaffold often build upon established syntheses of the core structure. Research into the synthesis of related alkaloid structures, such as furoquinoline alkaloids, also highlights the use of reactions like the Vilsmeier Haack and oxidative cyclization in alkaloid synthesis, suggesting potential methodologies that could be adapted for tetrahydroisoquinoline scaffold modifications. rroij.com The field of lead scaffold modification in natural products and medicinal chemistry research actively employs organic synthesis methods for the structural modification of scaffolds to improve bioactivity and physicochemical properties. uoa.gr

Preparation of Metabolite Reference Standards

The investigation of this compound's metabolism necessitates the preparation of synthetic reference standards for its potential metabolites. Studies on this compound's metabolic stability in mouse liver microsomes have identified potential phase I metabolites, including a desmethylated product suggested to be 7-desmethylthis compound, and this compound-N-oxide. acs.orgnih.gov Synthetic reference compounds for 6-desmethylthis compound and N-desmethylthis compound (anhalonidine) have been prepared and did not match the observed desmethylated metabolite. acs.orgnih.gov Attempts to synthesize the putative 7-desmethylthis compound proved challenging due to its instability. acs.orgnih.gov However, this compound-N-oxide has been confirmed by the synthesis of its reference compound. acs.orgnih.gov The synthesis of other potential metabolites, such as O-glucuronide derivatives, has also been explored in metabolic studies. acs.orgnih.gov The preparation of these reference standards is crucial for the accurate identification and quantification of metabolites in biological samples.

Advanced Analytical Methodologies for Pellotine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating pellotine from other alkaloids and matrix components, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of alkaloids, including this compound. It offers high resolution and sensitivity for both separation and quantification. Analytical HPLC systems typically consist of a pump, autosampler, detector (such as a Diode Array Detector or Mass Spectrometry detector), and a stationary phase column. nih.gov For this compound analysis, a reversed-phase C18 column is commonly employed. nih.govresearchgate.net

Studies investigating Lophophora alkaloids, including this compound, have utilized HPLC for qualitative and quantitative analysis. researchgate.netcactusconservation.orgreddit.com For instance, HPLC with UV detection has been used to determine the concentration of mescaline, another prominent Lophophora alkaloid, and the method can be adapted for the quantification of other alkaloids like this compound. researchgate.netcactusconservation.org The method involves comparing the retention times and UV spectra of peaks in samples to those of reference compounds. researchgate.net

An example of an HPLC method for Lophophora alkaloid analysis, which can be applied to this compound, involves using a Gemini-NX C18 column with a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile-water (9:1) with 0.1% TFA (Solvent B). nih.gov This setup allows for the separation of various alkaloids present in extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including certain alkaloids. While often used for the analysis of more volatile alkaloids like mescaline, GC-MS has also been applied in the study of Lophophora alkaloids, which can include this compound after appropriate derivatization if necessary to increase volatility. nih.govdmt-nexus.menih.govresearchgate.net

Research analyzing archaeological specimens of Lophophora williamsii has utilized GC-MS for alkaloid identification. nih.govdmt-nexus.megrecc.org Although these studies primarily focused on mescaline, the methodology demonstrates the applicability of GC-MS for analyzing alkaloids in complex biological matrices. nih.govdmt-nexus.menih.govresearchgate.net GC-MS analysis involves extracting alkaloids from the sample, separating them based on their boiling points and interaction with the stationary phase in the GC column, and then detecting and identifying them based on their mass fragmentation patterns in the mass spectrometer. nih.govdmt-nexus.menih.govresearchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Matrices

UHPLC-MS combines the high separation power of UHPLC with the sensitivity and specificity of mass spectrometry, making it particularly suitable for the analysis of complex biological matrices and for the identification of metabolites. While specific detailed applications for this compound using UHPLC-MS were not extensively detailed in the search results, the technique is widely recognized for its utility in comprehensive alkaloid analysis and metabolite profiling. researchgate.net

UHPLC offers faster separation times and improved peak resolution compared to conventional HPLC, which is advantageous when dealing with numerous compounds in a sample. Coupling UHPLC with MS allows for the detection and identification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for distinguishing this compound from structurally similar alkaloids and for identifying its metabolic products in biological samples. The application of UHPLC-MS is particularly valuable in pharmacokinetic and metabolism studies of this compound.

Mass Spectrometry Techniques for Structural Elucidation and Metabolite Identification

Mass spectrometry techniques provide detailed information about the mass and structure of this compound and its metabolites, enabling their identification and characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

ESI-MS is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar and thermolabile compounds like alkaloids. researchgate.net ESI produces protonated or deprotonated molecules, which are then detected by the mass analyzer. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing characteristic fragment ions that are highly informative for structural elucidation and confirmation. wikipedia.orgresearchgate.net

LC-MS analysis has been used to investigate the metabolic stability of this compound in vitro and in vivo. nih.gov In mouse liver microsomes, two phase I metabolites, 7-desmethylthis compound and this compound-N-oxide, were identified using MS data. nih.govacs.org In mice, two diastereomers of this compound-O-glucuronide were identified as phase II metabolites based on LC-MS analysis. nih.gov MS/MS analysis can provide a higher degree of selectivity for compound identification through fragmentation. nih.govacs.org For example, in DESI-MSI experiments, imaging a specific fragment ion of this compound (m/z 181.1) confirmed its distribution. nih.govacs.org

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Tissue Distribution Analysis

DESI-MSI is an ambient ionization mass spectrometry technique that allows for the direct analysis of compounds from surfaces, such as tissue sections, without extensive sample preparation. nih.govacs.orgresearchgate.netresearchgate.net This technique is particularly useful for visualizing the spatial distribution of drugs and their metabolites in biological tissues. nih.govacs.orgresearchgate.netresearchgate.net

DESI-MSI has been successfully applied to investigate the distribution of this compound and its metabolites in whole-body mice and rat brain sections. nih.govacs.org This technique enabled the visualization of this compound's presence and distribution in various organs, including the brain and spinal cord, indicating its ability to cross the blood-brain barrier. nih.govacs.org DESI-MSI works on unlabeled compounds, identifying them by their mass and allowing differentiation between the parent drug and its metabolites. nih.govacs.org Combining DESI-MSI with MS/MS adds a higher degree of selectivity to the imaging analysis by focusing on specific fragment ions. nih.govacs.org

Research findings using DESI-MSI showed that 30 minutes post-administration, this compound was approximately evenly distributed throughout the whole body of mice, including the brain and spinal cord. nih.gov After 4 hours, this compound had largely accumulated in the stomach and was no longer detectable in the central nervous system. nih.gov In rat brain sections, this compound was detected at both 30 minutes and 4 hours post-administration, with a higher degree of binding observed in the cortex after 30 minutes. nih.gov While the demethylated metabolite appeared evenly distributed with lower abundance in the brain compared to this compound, the N-oxide and O-glucuronide metabolites were not detected in the central nervous system at normal intensity levels, although a weak signal for the N-oxide could be observed at maximum intensity. nih.gov

Interactive Data Table: this compound Distribution in Mouse Tissues (DESI-MSI)

| Tissue/Organ | Distribution 30 min Post-administration | Distribution 4 h Post-administration |

| Whole Body | Approximately even distribution | Weakly detectable elsewhere |

| Brain | Detected | No longer detectable |

| Spinal Cord | Detected | No longer detectable |

| Stomach | - | Largely accumulated |

| Demethylated Metabolite (Whole Body) | Evenly distributed (lower abundance in brain) | - |

| N-oxide Metabolite (CNS) | Not detected (weak signal at max intensity) | Not detected (weak signal at max intensity) |

| O-glucuronide Metabolite (CNS) | Not detected | Not detected |

Based on findings from DESI-MSI analysis in mice. nih.gov

Interactive Data Table: this compound Distribution in Rat Brain (DESI-MSI)

| Brain Region | Distribution 30 min Post-administration (10 mg/kg) | Distribution 4 h Post-administration (10 mg/kg) | Distribution 30 min Post-administration (40 mg/kg) | Distribution 4 h Post-administration (40 mg/kg) |

| Cortex | Higher degree of binding | Lower degree of binding | Higher degree of binding | Lower degree of binding |

| Other Regions | Detected | Detected | Detected | Detected |

Based on findings from DESI-MSI analysis in rats. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Refinement

NMR spectroscopy is a powerful tool for the elucidation of the structure and conformation of organic molecules, including alkaloids like this compound. nd.eduresearchgate.netnih.govvdoc.pub By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) observed in NMR spectra, detailed information about the connectivity of atoms and their spatial arrangement can be obtained. nd.eduresearchgate.net

Advanced NMR Experiments for Full Structural Assignment

Beyond standard one-dimensional (1D) ¹H and ¹³C NMR experiments, advanced two-dimensional (2D) NMR techniques are indispensable for the full and unambiguous structural assignment of complex molecules such as this compound. nd.eduresearchgate.net Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond correlation information, allowing for the mapping of proton-proton and proton-carbon connectivities. nd.eduresearchgate.net

COSY: Reveals protons that are coupled to each other, indicating adjacent protons within the molecule.

HSQC: Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals based on assigned ¹H signals.

The combination of data from these experiments allows for the complete assignment of all ¹H and ¹³C resonances and provides robust evidence for the proposed chemical structure of this compound.

Chiral NMR for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C-1 position, meaning it can exist as enantiomers ((+)-Pellotine and (-)-Pellotine). uni.lu Assessing the enantiomeric purity of this compound is critical, particularly when considering its origin from natural sources where one enantiomer may predominate, or for synthetic samples where the stereochemical outcome of the synthesis needs to be determined. Chiral NMR techniques enable the direct determination of enantiomeric excess (ee) without the need for chromatographic separation of the enantiomers. libretexts.orgnih.govnih.gov

This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.orgnih.govresearchgate.netrsc.org These chiral auxiliaries interact differently with the two enantiomers, forming transient diastereomeric complexes or covalent diastereomers, respectively. libretexts.orgnih.govresearchgate.net These diastereomeric species are no longer enantiomers and therefore have different spectroscopic properties, including distinct chemical shifts in the NMR spectrum. libretexts.orgnih.gov By integrating the now-separated signals corresponding to each enantiomer in the ¹H NMR spectrum, the ratio of the enantiomers, and thus the enantiomeric purity, can be determined. libretexts.orgnih.govresearchgate.net

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing comprehensive analytical profiling of complex mixtures containing this compound. humanjournals.comnih.govijpsjournal.com These techniques are invaluable for analyzing this compound in biological matrices or plant extracts, where it is present alongside numerous other compounds. nih.govacs.orgsacredcacti.comtheses.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that separates volatile and semi-volatile compounds by gas chromatography before they are introduced into a mass spectrometer for detection and identification. humanjournals.comijpsjournal.comnih.govpsu.edu Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries for compound identification. nih.govpsu.edu GC-MS has been applied in the analysis of alkaloids, including this compound, in plant extracts. sacredcacti.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile or thermally labile compounds like many alkaloids. humanjournals.comnih.govnih.govacs.orgresearchgate.netresearchgate.net LC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase, and the eluting compounds are then directed into a mass spectrometer. humanjournals.comnih.govresearchgate.net Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions from the separated molecules. researchgate.net LC-MS provides information on the molecular weight of the compounds and can also yield structural information through fragmentation. nih.govnih.govacs.orgresearchgate.netresearchgate.net LC-MS, including LC-MS/MS (tandem mass spectrometry), has been employed in the study of this compound and its metabolites in biological samples. nih.govacs.orgresearchgate.net

These hyphenated techniques allow for the identification and quantification of this compound within complex matrices, providing valuable data for understanding its presence and fate in different systems.

Molecular Mechanisms and Biological Interactions of Pellotine

Receptor Binding and Ligand-Target Interactions (In Vitro Studies)

In vitro experiments, including radioligand displacement assays, have been crucial in characterizing pellotine's binding profile and functional activity at different receptors. nih.govacs.org

Serotonergic Receptor Subtype Affinity Profiling (e.g., 5-HT1D, 5-HT6, 5-HT7)

This compound demonstrates selective binding to certain serotonergic receptors with affinities in the nanomolar range. Radioligand displacement assays have shown that this compound is selective for the serotonergic system, particularly the 5-HT1D, 5-HT6, and 5-HT7 receptors. nih.govacs.orgacs.orgrti.orgnih.gov At a concentration of 10 µM, this compound mediated over 90% inhibition of radioligand binding to these receptors in a preliminary screen. nih.govacs.org

Detailed binding affinity (Ki) values determined at the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH – PDSP) indicate mid-nanomolar affinities for these subtypes. nih.gov

Here is a summary of this compound's binding affinities at selected 5-HT receptors:

| Receptor Subtype | Ki (nM) |

| 5-HT1D | 117 |

| 5-HT6 | 170 |

| 5-HT7 | 394 |

*Data are compiled from in vitro radioligand displacement assays. nih.govacs.orgmedchemexpress.com

This compound also showed somewhat lower binding affinities at the 5-HT1B, 5-HT1E, and 5-HT2B receptors. nih.gov

Characterization of Agonist and Inverse Agonist Activities (e.g., at 5-HT6 and 5-HT7 receptors)

Functional characterization of this compound at the 5-HT6 and 5-HT7 receptors has revealed distinct activities. nih.govacs.orgacs.orgrti.orgnih.gov

At the 5-HT6 receptor, this compound acts as an agonist. wikipedia.orgnih.govacs.orgacs.orgrti.orgnih.gov In a cAMP assay, this compound displayed an EC50 of 94.3 nM and an Emax of 32.3% relative to serotonin (B10506), indicating partial agonism. nih.gov this compound also showed agonism at 5-HT6 in a β-arrestin-2 assay, although with low efficacy. nih.gov

In contrast, this compound functions as an inverse agonist at the 5-HT7 receptor. wikipedia.orgnih.govacs.orgacs.orgrti.orgnih.govmedchemexpress.com In a GloSensor cAMP assay, this compound had an EC50 of 291 nM and an Emax of -98.6%, consistent with inverse agonism. nih.govacs.orgrti.orgnih.govmedchemexpress.com Inverse agonists decrease the basal activity of a receptor. scispace.com

The functional activities of this compound at 5-HT6 and 5-HT7 receptors are summarized below:

| Receptor Subtype | Functional Activity | EC50 (nM) | Emax (% relative to 5-HT) | Assay Type |

| 5-HT6 | Agonist | 94.3 | 32.3 | cAMP assay |

| 5-HT7 | Inverse Agonist | 291 | -98.6 | GloSensor cAMP assay |

*Data are compiled from in vitro functional assays. nih.govacs.orgrti.orgnih.govmedchemexpress.com

Computational Modeling of this compound-Receptor Interactions

While the provided search results mention binding mode analysis in the context of 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists, specific details on computational modeling of this compound's interactions with receptors were not extensively covered in the snippets. medchemexpress.comresearchgate.net However, understanding the structural basis of ligand-receptor interactions is a common approach in pharmacological research to elucidate binding modes and inform drug design. Studies on other 5-HT receptors have utilized computational methods to understand ligand binding pockets and receptor activation. researchgate.net

Intracellular Signaling Pathway Modulation

This compound's interactions with serotonergic receptors lead to modulation of intracellular signaling pathways, consistent with the known mechanisms of these receptor subtypes.

Influence on Calcium (Ca2+) Dynamics in Mammalian Cells

This compound has been observed to influence intracellular calcium (Ca2+) dynamics in mammalian cells. nih.govacs.org Studies have indicated that this compound can stimulate increases in intracellular calcium in mammalian cells. nih.govacs.org In a minority of cells, decreases in calcium were also elicited, potentially due to differences in the coupling of 5-HT6 or 5-HT7 receptors to intracellular effectors in varying cell populations. nih.govacs.org The agonist action of this compound at the 5-HT6 receptor, which is linked to increases in adenylyl cyclase and subsequently linked to increases in calcium, is consistent with these observations. acs.org Further studies are suggested to fully elucidate the mechanisms underlying this compound-stimulated calcium increases and decreases. nih.govacs.org

Modulation of Second Messenger Systems (e.g., cAMP)

This compound modulates second messenger systems, particularly cyclic adenosine (B11128) monophosphate (cAMP), consistent with its activity at 5-HT6 and 5-HT7 receptors. nih.govacs.orgmedchemexpress.commedchemexpress.com The 5-HT6 receptor is a G protein-coupled receptor coupled to Gs, which typically mediates excitatory neurotransmission and increases cAMP levels. wikipedia.org As an agonist at the 5-HT6 receptor, this compound increases cAMP levels. nih.gov The 5-HT7 receptor is also a GPCR, and its activation can influence cAMP levels. researchgate.net As an inverse agonist at the 5-HT7 receptor, this compound reduces basal intracellular cAMP levels. medchemexpress.comscispace.commedchemexpress.com This reduction in cAMP can lead to reduced neuronal excitability and neurotransmitter release. medchemexpress.commedchemexpress.com The GloSensor cAMP assay is a method used to monitor intracellular cAMP levels and has been employed in characterizing this compound's activity. nih.govacs.orgresearchgate.net

Effects on Protein Phosphorylation and Gene Expression (e.g., c-Fos staining)

Research into the effects of this compound on protein phosphorylation and gene expression, specifically c-Fos staining, is limited in the provided search results directly concerning this compound. However, the broader context of how similar compounds and cellular processes interact can be considered.

The c-Fos gene is an immediate early gene that encodes the c-Fos protein, a component of the AP-1 transcription factor complex. mdpi.com, nih.gov, plos.org c-Fos expression is rapidly and transiently inducible by various stimuli and plays roles in cell differentiation, proliferation, learning, motor control, and cognition. mdpi.com, nih.gov The c-Fos protein undergoes post-translational modifications, including phosphorylation, which can affect its stability and transcriptional activity. mdpi.com, nih.gov, nih.gov, genecards.org Phosphorylation of c-Fos by kinases such as MAPK and RSK1 can lead to protein stabilization and enhanced AP-1-driven gene expression. nih.gov, nih.gov, genecards.org

While direct studies on this compound's impact on c-Fos phosphorylation or gene expression were not prominently found, the modulation of neurotransmitter systems, particularly serotonergic receptors, by this compound wikipedia.org, acs.org, nih.gov could indirectly influence signaling pathways known to converge on c-Fos expression. For instance, activation of certain G protein-coupled receptors, which include some serotonin receptors, can initiate intracellular signaling cascades like the MAPK pathway, which in turn can regulate c-Fos. mdpi.com, scribd.com

Enzyme Modulation Studies

This compound has been evaluated for its potential interactions with various enzymes.

Studies have indicated that tetrahydroisoquinoline alkaloids, the class to which this compound belongs, can exhibit inhibitory effects on monoamine oxidase A (MAO-A). nih.gov, researchgate.net MAO enzymes are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. mdpi.com

In vitro studies investigating the metabolic stability of this compound in mouse and human liver microsomes have shown that this compound undergoes relatively slow metabolism. acs.org, nih.gov In mouse liver microsomes, moderate degradation was observed, with approximately 65% of this compound remaining after 4 hours. acs.org, nih.gov A primary metabolite identified in mouse liver microsomes was this compound-N-oxide. acs.org, nih.gov Interestingly, virtually no metabolism of this compound was observed in human liver microsomes within the same timeframe. acs.org, nih.gov this compound also demonstrated high stability in human plasma. acs.org, nih.gov

While some studies on related compounds like pellodendrine have shown inhibition of cytochrome P450 enzymes such as CYP1A2 and CYP2C9 nih.gov, direct significant inhibition of a broad panel of enzymes by this compound at a concentration of 10 µM was not a primary finding in one preliminary screen, although specific interactions with certain receptors were noted. acs.org, nih.gov

Specific detailed studies on the inhibition and activation kinetics of this compound with enzymes like MAO were not extensively detailed in the provided search results. However, the concept of enzyme inhibition kinetics involves understanding how an inhibitor affects the enzyme's reaction rate, often characterized by parameters like the inhibition constant (Ki). libretexts.org, mdpi.com Competitive inhibitors, for example, compete with the substrate for the same binding site on the enzyme, and their effect can be overcome by increasing substrate concentration. libretexts.org

Neurochemical Modulation in Preclinical Models (Without Behavioral Outcomes)

This compound has been investigated for its effects on neurochemical systems in animal models.

Direct studies specifically measuring this compound's effects on neurotransmitter release and reuptake in animal tissues were not a major focus of the provided search results. However, related compounds like mescaline, another alkaloid found in Lophophora species, have been reported to increase the release and/or inhibit the reuptake of serotonin at high doses in rodents, leading to increased levels of the serotonin metabolite 5-HIAA. wikipedia.org, nih.gov, nih.gov

Given that this compound interacts with serotonergic receptors wikipedia.org, acs.org, nih.gov, it is plausible that it could influence serotonin dynamics, but direct evidence regarding its impact on release and reuptake mechanisms in animal tissues was not found within the scope of this search.

Studies in rats using DESI-MSI (Desorption Electrospray Ionization - Mass Spectrometry Imaging) have confirmed the presence of this compound in the rat brain following administration. acs.org, nih.gov This technique allows for the spatial localization of compounds and their metabolites in tissue sections. researchgate.net The distribution of this compound was observed in the rat brain at different time points and doses, with a higher degree of binding observed in the cortex after 30 minutes compared to 4 hours. acs.org, nih.gov

While the presence and distribution of this compound in brain regions have been studied using mass spectrometry imaging acs.org, nih.gov, detailed profiling of neurotransmitter metabolites specifically altered by this compound in different brain regions was not provided in the search results. Studies on mescaline, however, have shown increases in the serotonin metabolite 5-HIAA in the brain at high doses. wikipedia.org, nih.gov, nih.gov Further research would be needed to determine if this compound similarly affects neurotransmitter metabolite profiles.

Metabolism and Biotransformation of Pellotine

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies utilizing liver microsomes and plasma have provided insights into the initial metabolic transformations of pellotine. acs.orgnih.gov

Hepatic Microsomal Metabolism (Human and Mouse)

The metabolic stability of this compound has been assessed in liver microsomes from both humans and mice. Notably, very limited to no significant metabolism of this compound was observed in human liver microsomes after a 4-hour incubation period. acs.orgnih.govacs.orgrti.orgnih.gov In contrast, moderate degradation of this compound was observed in mouse liver microsomes, with approximately 65% of the parent compound remaining after 4 hours. acs.orgnih.govrti.orgnih.gov

Here is a summary of the in vitro microsomal stability:

| Source | Time Point (h) | % this compound Remaining (Mean ± SEM) | Citation |

| Human Liver Microsomes | 4 | Virtually 100% | acs.orgnih.govacs.orgrti.orgnih.gov |

| Mouse Liver Microsomes | 4 | 65 ± 7% | acs.orgnih.govrti.orgnih.gov |

Identification of Phase I Metabolites (e.g., 7-desmethylthis compound, this compound-N-oxide)

In mouse liver microsomes, two primary phase I metabolites of this compound have been identified using mass spectrometric data. acs.orgnih.govacs.orgrti.orgnih.gov One metabolite corresponds to a desmethylated product, suggested to be 7-desmethylthis compound. acs.orgnih.gov The other identified phase I metabolite is this compound-N-oxide. acs.orgnih.govacs.orgrti.orgnih.gov this compound-N-oxide was confirmed by synthesis of a reference compound and was found to be the primary metabolite in mouse liver microsomes, with a prevalence of 26.8 ± 1.7% after 4 hours based on the area under the curve (AUC). acs.orgnih.gov

In Vivo Metabolic Pathways in Animal Models (Without Clinical Outcomes)

In vivo studies, primarily in rodents, have further elucidated the metabolic fate and distribution of this compound and its metabolites. acs.orgnih.gov

Identification of Phase II Metabolites (e.g., this compound-O-glucuronides) in Rodents

In addition to the phase I metabolites observed in vitro, phase II metabolites have been identified in mice. acs.orgnih.govacs.orgrti.orgnih.gov Specifically, two diastereomers of this compound-O-glucuronide have been identified in mice plasma via LC-MS analysis. acs.orgnih.gov These glucuronides represent phase II metabolic products. acs.orgnih.gov Neither the demethylated metabolite (7-desmethylthis compound) nor other demethylated analogues or phase II metabolites of these were detected in plasma or urine in mice. acs.orgnih.gov Sulfonate or glutathione (B108866) adducts were also not detected. acs.orgnih.gov

In mouse urine collected over 2.5 hours after administration, approximately 43.4 ± 7.0% of the excreted material consisted of unchanged this compound. acs.orgnih.gov

Distribution and Elimination of this compound and its Metabolites in Animal Tissues (e.g., Central Nervous System entry)

Studies using desorption electrospray ionization mass spectrometry imaging (DESI-MSI) in rodents have investigated the distribution of this compound and its metabolites in tissues. acs.orgnih.govacs.orgrti.orgnih.govresearchgate.net DESI-MSI allows for the spatial mapping of unlabeled compounds and can differentiate between the parent drug and its metabolites in intact tissue sections. researchgate.net

In mice sacrificed 30 minutes post-administration, this compound was found to be approximately evenly distributed throughout the whole body. acs.orgnih.gov At this time point, this compound was also detected in the brain and spinal cord, indicating its ability to enter the central nervous system (CNS) in rodents. acs.orgnih.govacs.orgrti.orgnih.gov Studies in rats also confirmed the presence of this compound in the brain at both 30 minutes and 4 hours post-injection, with a higher degree of binding observed in the cortex after 30 minutes compared to 4 hours. acs.orgnih.gov

The N-oxide metabolite was also detected in vivo in plasma in mice. acs.orgnih.gov The two diastereomers of this compound-O-glucuronides were observed as primary metabolites in mouse plasma. acs.orgnih.gov

Here is a summary of the distribution findings in mice at 30 minutes post-administration:

| Compound | Distribution | Citation |

| This compound | Approximately evenly distributed throughout the body | acs.orgnih.gov |

| This compound | Detected in brain and spinal cord | acs.orgnih.govacs.orgrti.orgnih.gov |

Microbial and Enzymatic Transformations of this compound

The biotransformation of natural products, including alkaloids, by microorganisms is a recognized phenomenon, driven by the diverse enzymatic systems present in bacteria and fungi sigmaaldrich.com. These transformations can lead to detoxification, activation, or degradation of the compounds. While the search results highlight the biosynthesis of tetrahydroisoquinoline alkaloids, such as this compound, in plants through enzymatic pathways involving enzymes like O-methyltransferases and N-methyltransferases, specific details on the microbial or enzymatic breakdown of this compound itself are limited nih.govciteab.comwikipedia.orgfishersci.ca.

Identification of Biotransforming Microorganisms

Direct identification of specific microorganisms capable of biotransforming this compound was not extensively detailed in the provided search results. However, the presence of this compound in plants like Lophophora williamsii, which also contain other alkaloids such as hordenine (B123053), has been noted wikipedia.orgmassbank.euflybase.org. Interestingly, peyote extracts have demonstrated antibacterial properties against Staphylococcus aureus, potentially attributed to alkaloids like hordenine massbank.euflybase.org. This suggests an interaction between the plant's alkaloid content and microbial life, although it does not explicitly describe the microbial transformation of this compound.

General research into the biotransformation of natural products by gut microbiota indicates that various bacterial species possess enzymes like glycosidases, reductases, and esterases that can metabolize complex molecules sigmaaldrich.com. While alkaloids are mentioned as a class of natural products undergoing such transformations, specific microorganisms targeting this compound were not identified in the search results sigmaaldrich.com.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic methods to achieve chemical transformations, often leveraging the high specificity and efficiency of enzymes wikipedia.org. This approach has been explored for the synthesis of various complex molecules, including other alkaloids and their derivatives ebi.ac.ukfishersci.ca.

The core structure of this compound is a tetrahydroisoquinoline. The biosynthesis of related benzylisoquinoline alkaloids in plants involves enzymatic steps such as the Pictet-Spengler reaction and subsequent methylation reactions catalyzed by O-methyltransferases and N-methyltransferases citeab.comwikipedia.orgfishersci.cawikidata.org. Chemoenzymatic strategies utilizing enzymatic Pictet-Spengler reactions have been employed in the synthesis of enantiopure benzylisoquinoline monomers, which are structural precursors to various alkaloids ebi.ac.uk.

Advanced Topics in Pellotine Chemistry and Research

Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound, including its crystalline structure and the existence of different polymorphic forms, are critical for understanding its physical characteristics, stability, and behavior in various applications. Polymorphism refers to the ability of a solid substance to exist in multiple crystal forms, each with distinct arrangements of molecules within the crystal lattice. nih.govnih.gov These different arrangements can lead to variations in properties such as melting point, solubility, and density. nih.govnih.gov

Crystallographic Studies of Pellotine and Its Salts

Crystallographic studies, particularly X-ray crystallography, are fundamental techniques for determining the precise three-dimensional arrangement of atoms within a crystal. This provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound. While general information on the importance of crystallography in natural product chemistry exists iupac.orgeolss.net, specific detailed crystallographic studies focusing solely on this compound appear less extensively documented in the immediate search results. However, the principle of using X-ray crystallography to determine binding modes and interactions has been demonstrated in studies involving other compounds and protein targets, highlighting its relevance to understanding molecular behavior in the solid state. researchgate.net Early research on Lophophora alkaloids, including this compound, involved obtaining them as pure crystalline substances. heffter.org

Analysis of Polymorphic Forms and Their Characteristics

The existence and characterization of different polymorphic forms of a compound are significant in areas such as pharmaceutical development and material science. nih.govnih.gov Polymorphism screening is an initial step to evaluate the solid-state landscape of a compound, typically involving crystallization experiments under varied conditions and characterization of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). nih.gov These techniques help in understanding the crystalline lattice and the thermodynamic relationships between different forms. nih.gov Polymorphic forms can be related monotropically or enantiotropically, influencing their relative stability with temperature. nih.gov While the general principles of polymorphism analysis are well-established nih.govnih.gov, specific detailed studies on the different polymorphic forms and their characteristics for this compound were not prominently found in the search results. However, the melting point of this compound has been reported to be between 110 and 113 °C wikipedia.org, and for its hydrochloride salt, a melting point with partial melting and resolidification has been noted in related chemical synthesis contexts cdnsciencepub.com, which could potentially indicate complex solid-state behavior or the presence of different forms.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. mdpi.commdpi.com Host-guest chemistry, a key aspect of supramolecular chemistry, involves the formation of complexes between a host molecule and a guest molecule, where the host encapsulates or binds to the guest through these non-covalent forces. mdpi.commdpi.com

Complex Formation with Macrocyclic Hosts

Self-Assembly Properties and Molecular Recognition

Molecular recognition, the specific interaction between molecules through non-covalent forces, is a fundamental principle driving self-assembly processes. mdpi.comnih.gov Molecules designed with complementary recognition sites can spontaneously assemble into larger, organized supramolecular structures. mdpi.comnih.gov This self-assembly can lead to the formation of various architectures, such as micelles, bilayers, and even more complex channel-like structures. rsc.orgresearchgate.net The driving forces for self-assembly often involve a balance of different non-covalent interactions. rsc.orgresearchgate.net While the general concepts of molecular recognition and self-assembly are well-established in supramolecular chemistry mdpi.comnih.gov, specific studies on the self-assembly properties of this compound or its role in molecular recognition events were not found in the provided search results. However, as a molecule with both polar and nonpolar characteristics, this compound could potentially exhibit amphiphilic behavior under certain conditions, which is a key factor in the self-assembly of molecules into organized structures. researchgate.net

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry methods are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods can complement experimental studies by providing insights at the molecular level, predicting properties, and exploring reaction mechanisms. Techniques such as quantum chemistry calculations can be used to study molecular geometries, energies, and spectroscopic properties. Molecular dynamics simulations can provide information about the conformational flexibility and interactions of molecules in different environments. While the search results mention the application of quantum chemistry calculations in the study of other alkaloid biosynthesis pathways eolss.net, specific detailed theoretical and computational studies focused on this compound were not prominently featured. However, computational approaches are increasingly used in natural product chemistry to understand molecular behavior and interactions abu.edu.ng, suggesting that such studies could be valuable for a deeper understanding of this compound's properties and potential interactions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential tools for understanding the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, charge distribution, reactivity, and spectroscopic parameters. Methods such as Density Functional Theory (DFT) are commonly employed for these purposes mdpi.com. The accuracy of these calculations is significantly influenced by the quality of the molecular geometry used, which in turn depends on the basis set employed during geometry optimization mdpi.com. Specialized basis sets have been developed to reduce geometry factor errors in calculations of properties like NMR chemical shifts mdpi.com. Quantum chemical calculations can also be applied to study the formation routes and spectroscopic characteristics of molecules arxiv.org. While general principles of quantum chemistry apply to this compound, specific detailed studies on its electronic structure using advanced quantum chemical methods were not prominently found in the immediate search results. However, the methodologies described for other molecules are applicable to this compound to determine its ground state energy, molecular orbitals, and other electronic properties. aps.orgaps.orgarxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Emerging Research Avenues and Methodological Advancements

Development of Novel Spectroscopic Probes for this compound Interactions

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and fluorescence spectroscopy, are crucial for identifying, characterizing, and studying the interactions of small molecules like this compound. The development of novel spectroscopic probes can enhance the sensitivity and specificity of these techniques for detecting this compound or monitoring its interactions with biological targets. For instance, advanced MS techniques like Desorption Electrospray Ionization–Mass Spectrometry Imaging (DESI-MSI) allow for the spatial distribution of compounds and their metabolites in biological tissues without the need for labeling acs.orgresearchgate.net. This could be applied to study the distribution of this compound in plant tissues or in organisms after administration. While the search results did not detail the development of novel spectroscopic probes specifically for this compound, the application of advanced spectroscopic methods is evident in its study. For example, MS data has been used to identify this compound metabolites acs.orgnih.gov. Further research could focus on designing fluorescent probes or isotopically labeled variants of this compound to track its binding to specific proteins or its localization within cells.

Integrated Omics Approaches to Study this compound Biosynthesis and Molecular Targets

Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems and can be applied to unravel complex pathways like alkaloid biosynthesis and identify molecular targets of bioactive compounds nih.govnih.govfrontiersin.org. In the context of this compound, omics technologies can provide insights into the genes and enzymes involved in its synthesis in Lophophora species. A transcriptomic study of Lophophora williamsii has been performed, which helped elucidate the biosynthetic pathway of tetrahydroisoquinoline and phenethylamine (B48288) alkaloids, including this compound and mescaline cdnsciencepub.comresearchgate.net. Such studies identify candidate genes encoding enzymes like decarboxylases and O-methyltransferases involved in the pathway researchgate.net.

Furthermore, integrated omics can help identify the molecular targets of this compound in biological systems. While pharmacological studies have indicated this compound interacts with serotonin (B10506) receptors, specifically acting as a weak partial agonist at 5-HT₆ and an inverse agonist at 5-HT₇ receptors wikipedia.orgacs.org, omics approaches could reveal a broader spectrum of interactions and affected pathways. Proteomics could identify proteins that bind to this compound, and metabolomics could show the downstream metabolic changes induced by this compound exposure frontiersin.orgnih.gov. Combining these datasets can provide a systems-level understanding of this compound's effects. The application of multi-omics analysis, coupled with bioinformatics, is a powerful approach to uncover the chemical diversity and regulatory mechanisms related to medicinal plants and their bioactive compounds frontiersin.org.

Q & A

Q. What analytical techniques are most effective for identifying and quantifying pellotine in plant extracts or biological samples?

Methodological Answer : this compound is typically isolated using chromatography (HPLC or GC-MS) due to its alkaloid nature. For quantification, mass spectrometry coupled with isotopic labeling (e.g., LC-MS/MS) is preferred for high sensitivity, especially in complex matrices like cactus tissues. Recent studies used NMR spectroscopy to confirm structural analogs in Lophophora diffusa . Table 1: Common Analytical Methods for this compound

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| HPLC-UV | Isolation | Moderate | |

| LC-MS/MS | Quantification | High | |

| NMR | Structural confirmation | High |

Q. How does this compound’s isoquinoline structure influence its pharmacokinetic properties?

Methodological Answer : this compound’s 1,2-dimethyl-6,7-dimethoxy-tetrahydroisoquinoline backbone enhances lipophilicity, facilitating blood-brain barrier penetration. Comparative studies with analogs (e.g., mescaline) show slower metabolic clearance due to methylation at positions 1 and 2, which reduces enzymatic degradation .

Advanced Research Questions

Q. What experimental models best evaluate this compound’s sedative effects, and how do methodological variations impact data interpretation?

Methodological Answer :

- In vivo models : Rodent open-field tests and EEG-based sleep studies are standard. For example, Poulie et al. (2023) used C57BL/6 mice to show this compound reduces REM sleep by 40% at 10 mg/kg (i.p.) .

- In vitro models : Binding assays with serotonin (5-HT2A) and dopamine receptors clarify mechanisms. Contradictions arise from species-specific receptor affinities; e.g., murine models overestimate human metabolic rates .

Recommendation: Combine behavioral assays with microdialysis to measure neurotransmitter flux .

Q. How can researchers resolve contradictions between historical reports of this compound’s hypnotic efficacy and modern pharmacological data?

Methodological Answer : Early studies (1896) lacked standardized dosing and controls, often using crude extracts. Modern research employs purified this compound and double-blind protocols. For example, while historical accounts emphasized rapid sedation, recent trials note delayed onset (30–45 minutes post-administration) due to slow BBB penetration . Key Steps:

Replicate historical methods using current analytical standards.

Compare dose-response curves across studies .

Q. What synthetic routes are available for this compound, and what challenges exist in achieving enantiomeric purity?

Methodological Answer : this compound is synthesized via Pictet-Spengler reactions, but racemization is common. Takido et al. (1970) achieved 75% enantiomeric excess using chiral auxiliaries, while modern catalysis (e.g., asymmetric hydrogenation) improves yield but requires costly ligands . Table 2: Synthetic Approaches

| Method | Yield | Purity Challenge | Reference |

|---|---|---|---|

| Pictet-Spengler | 60% | Racemization | |

| Asymmetric catalysis | 85% | Ligand cost |

Q. How does this compound interact with neuroprotective pathways in Parkinson’s disease models?

Methodological Answer : this compound’s β-carboline analogs inhibit MAO-B, reducing oxidative stress in dopaminergic neurons. In vitro, 50 μM this compound increased cell viability by 25% in MPTP-induced neurotoxicity models. However, its sedative properties complicate in vivo Parkinson’s studies .

Q. What are the ethical considerations for designing human trials involving this compound, given its historical use in indigenous practices?

Methodological Answer :

- Collaborate with indigenous communities for ethical sourcing and cultural sensitivity.

- Prioritize preclinical toxicology (e.g., hepatotoxicity screening in murine models) before Phase I trials .

Methodological Guidelines

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., combine receptor binding assays with in silico docking studies) .

- Reproducibility : Follow Beilstein Journal guidelines: report solvent purity, temperature controls, and batch-specific NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.